2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 565195-14-4
VCID: VC1994859
InChI: InChI=1S/C9H12ClNO/c1-6-4-8(9(12)5-10)7(2)11(6)3/h4H,5H2,1-3H3
SMILES: CC1=CC(=C(N1C)C)C(=O)CCl
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone

CAS No.: 565195-14-4

Cat. No.: VC1994859

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone - 565195-14-4

Specification

CAS No. 565195-14-4
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name 2-chloro-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
Standard InChI InChI=1S/C9H12ClNO/c1-6-4-8(9(12)5-10)7(2)11(6)3/h4H,5H2,1-3H3
Standard InChI Key KINLEKFUTAPEHI-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C)C)C(=O)CCl
Canonical SMILES CC1=CC(=C(N1C)C)C(=O)CCl

Introduction

Overview and Structural Characteristics

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone, identified by CAS number 565195-14-4, is an organic compound containing a substituted pyrrole ring with a chloroacetyl group attached at the 3-position. The compound belongs to the family of heterocyclic compounds, specifically N-methylated pyrroles with an acyl halide functional group. The pyrrole core is further substituted with methyl groups at positions 1, 2, and 5, creating a unique electronic environment around the aromatic heterocycle.

The structural composition includes a five-membered nitrogen-containing heterocyclic ring (pyrrole) with three methyl substituents and a pendant chloroacetyl group. This arrangement creates a molecule with both hydrophobic regions (methyl groups) and reactive functional sites (the chloroacetyl moiety), making it potentially valuable in organic synthesis as a building block .

Structural Data

Table 1: Key Structural Information of 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone

ParameterValue
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
IUPAC Name2-chloro-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
SMILES NotationCC1=CC(=C(N1C)C)C(=O)CCl
Standard InChIInChI=1S/C9H12ClNO/c1-6-4-8(9(12)5-10)7(2)11(6)3/h4H,5H2,1-3H3
InChIKeyKINLEKFUTAPEHI-UHFFFAOYSA-N
PubChem Compound ID2405935

The structural features reveal a pyrrole core with the three methyl groups strategically positioned to influence both the electronic properties of the ring and the reactivity of the chloroacetyl group. The N-methyl group at position 1 prevents the compound from participating in hydrogen-bonding networks as a donor, although it can still act as a hydrogen bond acceptor through its carbonyl oxygen and, to a lesser extent, through the pyrrole nitrogen .

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone provide essential information for its handling, storage, and potential applications in chemical synthesis and other fields.

Physical Properties

Table 2: Physical Properties of 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone

PropertyValue
Physical StateSolid (at room temperature)
Density1.13 g/cm³
Boiling Point298.6°C at 760 mmHg
Flash Point134.4°C
SolubilityLikely soluble in organic solvents; limited water solubility
LogP2.06340
Polar Surface Area (PSA)22.00000

The compound's relatively high boiling point (298.6°C) suggests significant intermolecular forces, likely including dipole-dipole interactions between the carbonyl groups and possible π-stacking of the aromatic pyrrole rings. The moderate LogP value of 2.06 indicates a somewhat lipophilic character, which correlates with expected limited water solubility but good solubility in organic solvents such as ethanol, acetone, dichloromethane, and similar polar aprotic solvents .

Chemical Reactivity

The chemical reactivity of this compound is primarily dominated by two reactive sites:

  • The chloroacetyl group, which can undergo nucleophilic substitution reactions at the chloromethyl carbon.

  • The carbonyl functionality, which can participate in typical carbonyl reactions including reduction, nucleophilic addition, and condensation reactions.

The pyrrole ring, while generally stable, can also participate in electrophilic substitution reactions, though the presence of substituents at positions 1, 2, 3, and 5 significantly limits the available reaction sites. The 4-position remains the most accessible for further functionalization through direct electrophilic substitution .

Spectroscopic and Analytical Data

Spectroscopic data provides critical information for identification and structural confirmation of 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone. While specific experimental data for this exact compound is limited in the available literature, predicted and comparative data can be utilized based on similar pyrrolyl ethanone derivatives.

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺186.06803137.8
[M+Na]⁺208.04997150.7
[M+NH₄]⁺203.09457146.2
[M+K]⁺224.02391146.1
[M-H]⁻184.05347138.6
[M+Na-2H]⁻206.03542142.7
[M]⁺185.06020140.1
[M]⁻185.06130140.1

The predicted mass spectrometry data provides valuable information for analytical identification and characterization of the compound. The various adducts and their corresponding collision cross sections can aid in the compound's detection and quantification in complex mixtures using liquid chromatography-mass spectrometry (LC-MS) techniques .

NMR Spectroscopy

Based on the structural features of 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone and comparative analysis with related pyrrole derivatives, the following NMR spectral characteristics would be expected:

Hazard TypeClassification
GHS ClassificationH302, H315, H318, H335
Hazard ClassesAcute Toxicity (Category 4), Skin Irritation (Category 2), Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3)

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). These hazards are consistent with other reactive chloroacetyl compounds, which typically show irritant properties .

Related Compounds and Comparative Analysis

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone belongs to a family of chloroacetylated pyrrole derivatives, several of which have been studied for various applications. Examining related compounds provides context for understanding the potential properties and applications of this specific molecule.

Structural Analogs

Table 5: Comparative Analysis of Related Chloroacetylated Pyrrole Derivatives

CompoundCAS NumberMolecular WeightNotable Differences
2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)-ethanone126624-55-3157.60 g/molLacks the 2,5-dimethyl substituents
2-Chloro-1-(1H-pyrrol-2-yl)ethanone53391-62-1143.57 g/molNo methyl substituents, acylation at 2-position
2-Chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one610274-32-3292.72 g/mol3-Nitrophenyl instead of methyl at N-position
2-Chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone315676-31-4275.77 g/mol2-Phenylethyl instead of methyl at N-position
2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone784172-19-6199.68 g/molEthyl instead of methyl at N-position

These structural analogs share the core chloroacetylated pyrrole structure but differ in their substitution patterns. The modifications primarily affect the electronic properties of the pyrrole ring, the lipophilicity of the molecules, and potentially their biological activities .

Structure-Activity Relationships

Among the related compounds, 2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one has been noted to have anticoronaviral activity, suggesting that chloroacetylated pyrroles may possess antiviral properties. The specific contribution of each structural element to this activity remains an area for further study .

The presence or absence of substituents on the pyrrole ring significantly affects the compounds' physicochemical properties. For instance:

  • N-aryl substitution (as in the 3-nitrophenyl derivative) substantially increases molecular weight and likely alters binding site interactions in biological systems

  • The 2,5-dimethyl substituents affect the electronic distribution in the pyrrole ring, potentially influencing reactivity at the 3-position

  • The nature of the N-substituent (methyl, ethyl, or arylalkyl) affects the compounds' lipophilicity and membrane permeability

These structural relationships suggest that 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone may share some bioactive properties with its analogs, though likely with unique activity profiles due to its specific substitution pattern .

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